1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683657
InChI: InChI=1S/C10H17N3O/c1-7-9(10(14)13(2)12-7)8-3-5-11-6-4-8/h8,11-12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC17683657

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 2,5-dimethyl-4-piperidin-4-yl-1H-pyrazol-3-one
Standard InChI InChI=1S/C10H17N3O/c1-7-9(10(14)13(2)12-7)8-3-5-11-6-4-8/h8,11-12H,3-6H2,1-2H3
Standard InChI Key RONBJQZHIZIXMV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C)C2CCNCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) forms the core structure, while the piperidine moiety introduces a six-membered saturated ring containing one nitrogen atom. Key structural features include:

  • Methyl groups at positions 1 and 3, which enhance lipophilicity and influence metabolic stability.

  • A hydroxyl group at position 5, enabling hydrogen bonding and solubility in polar solvents .

  • A piperidin-4-yl group at position 4, contributing to conformational flexibility and potential receptor binding .

The stereochemistry of the piperidine ring may introduce chirality, though specific enantiomeric data remain unexplored in current literature .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol likely involves multi-step reactions starting from commercially available precursors:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, 3-methyl-1-phenyl-2-pyrazolin-5-one has been used as a precursor in visible light-promoted reactions .

  • Piperidine Substitution: Nucleophilic substitution or coupling reactions to introduce the piperidin-4-yl group. In analogs like 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride, piperidine is reacted with halogenated pyrazoles in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Functional Group Modifications: Methylation using methyl iodide or dimethyl sulfate, and hydroxylation via oxidation or hydrolysis .

Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

  • Visible Light-Promoted Synthesis: A catalyst-free method reported for bis-pyrazol-5-ols achieves yields >85% under ambient conditions . This approach could be adapted for the target compound by substituting aldehydes with piperidine derivatives.

  • Continuous Flow Reactors: Industrial-scale production of similar compounds utilizes flow chemistry to enhance reaction control and reproducibility.

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Advantages
Conventional AlkylationDMF, 80°C, 12h65–70High purity
Visible Light-PromotedRT, 5h85–90Eco-friendly, low energy input
Flow ChemistryContinuous, 50°C75–80Scalable, consistent product quality

Industrial and Research Applications

Drug Development

This compound’s scaffold is a candidate for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR pathways in oncology .

  • Central Nervous System (CNS) Agents: Piperidine moieties enhance blood-brain barrier penetration for treating neurological disorders .

Chemical Biology Tools

Fluorescently tagged derivatives could probe enzyme-substrate interactions or cellular uptake mechanisms .

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